molecular formula C40H57N5O7 B14127450 (S)-4-Methyl-N-((S)-1-(((R)-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide

(S)-4-Methyl-N-((S)-1-(((R)-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide

Cat. No.: B14127450
M. Wt: 719.9 g/mol
InChI Key: BLMPQMFVWMYDKT-NNRJIDDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the chemical formula C40H57N5O7 carfilzomib . Carfilzomib is a synthetic tetrapeptide epoxyketone and a selective proteasome inhibitor. It is primarily used in the treatment of multiple myeloma, a type of cancer that affects plasma cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carfilzomib is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acid residues to form the tetrapeptide backbone. The key steps include:

    Formation of the Tetrapeptide Backbone: The tetrapeptide backbone is formed by coupling morpholin-4-acetyl, L-2-amino-4-phenylbutanoyl, L-leucyl, and L-phenylalanyl residues.

Industrial Production Methods: Industrial production of carfilzomib involves large-scale peptide synthesis techniques. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The synthesis is carried out under controlled conditions to prevent contamination and degradation of the compound .

Chemical Reactions Analysis

Types of Reactions: Carfilzomib undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide group can lead to the formation of diols, while reduction of carbonyl groups can yield alcohols .

Scientific Research Applications

Carfilzomib has a wide range of scientific research applications, including:

Mechanism of Action

Carfilzomib exerts its effects by selectively inhibiting the chymotrypsin-like activity of the 20S proteasome. The proteasome is an enzyme complex responsible for degrading unwanted cellular proteins. By inhibiting this activity, carfilzomib causes a build-up of polyubiquitinated proteins, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Carfilzomib is unique among proteasome inhibitors due to its irreversible binding and high selectivity for the 20S proteasome. Similar compounds include:

Carfilzomib’s irreversible binding and minimal off-target effects make it a valuable therapeutic agent in oncology .

Properties

Molecular Formula

C40H57N5O7

Molecular Weight

719.9 g/mol

IUPAC Name

(2S)-4-methyl-N-[(2S)-1-[[(2R)-4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide

InChI

InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32+,33-,34-,40-/m0/s1

InChI Key

BLMPQMFVWMYDKT-NNRJIDDXSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)[C@@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4

Origin of Product

United States

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